Product packaging for Carbonic acid, barium strontium salt(Cat. No.:CAS No. 165449-01-4)

Carbonic acid, barium strontium salt

Cat. No.: B13824664
CAS No.: 165449-01-4
M. Wt: 344.96 g/mol
InChI Key: NEDFZELJKGZAQF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Foundational Studies of Alkaline Earth Carbonate Systems

The scientific journey into alkaline earth carbonates is intrinsically linked to the discovery and characterization of their constituent elements. Strontium carbonate, occurring naturally as the mineral strontianite, and barium carbonate, found as witherite, were identified as distinct substances in the late 18th century. wikipedia.org These early discoveries paved the way for foundational studies into the chemical and physical properties of these materials.

Initial research focused on their fundamental characteristics, such as their poor solubility in water and their reactions with acids. wikipedia.orgacs.org A critical area of foundational study has been the thermal behavior of these carbonates. It was established that both barium and strontium carbonate are white, crystalline powders at room temperature that undergo reversible polymorphic phase transitions when heated to high temperatures. researchgate.netresearchgate.net These transitions, involving changes in crystal structure from orthorhombic to hexagonal or trigonal forms, are fundamental to understanding their behavior in high-temperature applications like ceramics and electronics. researchgate.netresearchgate.net Such early investigations established these compounds as crucial industrial raw materials for a vast array of products, including glass, magnets, and electronic components. kandelium.com

Academic Significance of Barium Strontium Carbonate Solid Solutions in Contemporary Materials Science

The true academic and industrial significance of barium strontium carbonate lies in its nature as a solid solution, (Ba,Sr)CO₃. By precisely controlling the barium-to-strontium ratio, researchers can tailor the material's properties for specific applications. This tunability is paramount in modern materials science.

A primary application is in the field of electronics. "Double" or "triple" carbonates, which are solid solutions of barium, strontium, and sometimes calcium carbonates, are essential precursor materials for the oxide coatings used on thermionic cathodes in vacuum electronic devices like cathode-ray tubes and microwave devices. rtj-mirea.ru Upon heating, the carbonate solid solution decomposes to form a mixed oxide ((Ba,Sr)O) with superior electron emission characteristics. The solid solution ensures a homogeneous distribution of the elements, which is critical for the performance and longevity of the cathode. rtj-mirea.ru

Furthermore, barium strontium carbonate serves as a key precursor in the synthesis of other advanced functional materials. For instance, it is used to produce perovskite-structured oxides like barium strontium titanate (BaₓSr₁₋ₓTiO₃), a ferroelectric material with a tunable Curie temperature, making it indispensable for manufacturing dielectric components such as capacitors and thermistors. researchgate.net Similarly, solid solutions of barium and strontium cobaltites, synthesized from their respective carbonates, are being investigated for their unique semiconductor and thermoelectric properties. stechnolock.com The ability to form these homogeneous solid solutions is thus central to creating next-generation electronic and energy materials.

Delineation of Current Research Frontiers and Prospective Scholarly Endeavors

Contemporary research on barium strontium carbonate is expanding into several innovative frontiers, pushing the boundaries of materials synthesis and application.

One of the most dynamic areas is the controlled synthesis of complex micro- and nanostructures. Scientists are exploring the use of organic additives and dyes to direct the crystal growth of barium and strontium carbonates. researchgate.netacs.org This "biomimetic" approach, inspired by natural mineralization processes, has successfully created intricate, multi-layered structures with morphologies resembling flowers, branches, and even the nacre (mother-of-pearl) found in seashells. researchgate.netnih.gov These endeavors are not merely academic; they open pathways to fabricating novel composite materials with enhanced mechanical or optical properties.

Another significant research frontier is in environmental and energy applications. Alkaline earth carbonates are being systematically investigated as supports for metal catalysts. For example, platinum nanoparticles supported on barium carbonate have shown outstanding performance for the low-temperature combustion of pollutants like propylene. researcher.lifemdpi.com Additionally, research is actively exploring the role of barium and strontium carbonates in improving the efficiency and stability of sorbents for capturing carbon dioxide at intermediate temperatures. rsc.org

Finally, high-pressure and high-temperature studies continue to be a vital area of scholarly inquiry. Understanding the phase transitions and thermodynamic properties of alkaline earth carbonates under conditions mimicking the Earth's deep mantle provides crucial data for geochemical models of the planet's deep carbon cycle. nsf.govkek.jpresearchgate.net These fundamental studies contribute to a broader understanding of planetary science while also providing data that can inform the synthesis of new high-pressure materials.

Interactive Data Tables

Table 1: High-Temperature Polymorphic Transitions of Barium and Strontium Carbonate

This table details the temperatures at which barium carbonate and strontium carbonate undergo changes in their crystal structure. These transitions are critical for their application in high-temperature environments.

CompoundInitial Crystal Structure (α-phase)Transition TemperatureHigh-Temperature Structure (β-phase)
Barium Carbonate (BaCO₃)Orthorhombic (Pmcn)~811 °CTrigonal (R3m)
Strontium Carbonate (SrCO₃)Orthorhombic925–933 °CHexagonal

Data sourced from references researchgate.netresearchgate.netiaea.org.

Table 2: Morphological Control of Carbonates Using Organic Additives

This table summarizes research findings on how different organic additives can influence the final shape (morphology) of barium and strontium carbonate crystals during synthesis.

CarbonateAdditiveResulting Morphologies
BaCO₃, SrCO₃Acid Orange 7 (AO7)Multi-layered sheets, spherulitic crystals, stacked plates. acs.orgnih.gov
BaCO₃Hexamethylenetetramine (HMT)Fiber-like, branch-like, rod-like. researchgate.net
SrCO₃Hexamethylenetetramine (HMT)Branch-like, flower-like, capsicum-like. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BaO6Sr B13824664 Carbonic acid, barium strontium salt CAS No. 165449-01-4

Properties

CAS No.

165449-01-4

Molecular Formula

C2BaO6Sr

Molecular Weight

344.96 g/mol

IUPAC Name

strontium;barium(2+);dicarbonate

InChI

InChI=1S/2CH2O3.Ba.Sr/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4

InChI Key

NEDFZELJKGZAQF-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Sr+2].[Ba+2]

Origin of Product

United States

Synthesis and Controlled Crystallization Methodologies for Ba,sr Co3 Solid Solutions

Aqueous-Phase Precipitation Strategies

Aqueous-phase precipitation offers a versatile route to synthesize (Ba,Sr)CO3 powders with controlled particle size, morphology, and homogeneity at relatively low temperatures. These methods involve the reaction of soluble barium and strontium precursors with a carbonate source in a liquid medium.

Homogeneous and Heterogeneous Co-precipitation of Barium and Strontium Precursors

Co-precipitation is a widely used technique to produce homogeneous solid solutions of (Ba,Sr)CO3. This process involves the simultaneous precipitation of both barium and strontium carbonates from a solution containing soluble salts of both metals, such as chlorides or nitrates.

Homogeneous Co-precipitation: In this approach, the precipitating agent (carbonate ions) is generated slowly and uniformly throughout the solution, often through the hydrolysis of a substance like urea (B33335) or diethyl carbonate. This ensures that the supersaturation is kept low and uniform, promoting the formation of crystalline, homogeneous solid solution particles.

Heterogeneous Co-precipitation: This more common method involves the direct addition of a carbonate source, such as sodium carbonate or ammonium (B1175870) carbonate, to a mixed solution of barium and strontium salts. To achieve maximum homogeneity, rapid and efficient mixing is crucial to ensure that the local concentrations of reactants are uniform, preventing the preferential precipitation of one carbonate over the other. One established method for preparing homogeneous samples for phase-relation studies involves dissolving reagent-grade BaCO3 and SrCO3 in hydrochloric acid, creating a mixed chloride solution, and then co-precipitating the carbonates by reacting the solution with sodium carbonate.

The formation of a true solid solution, as opposed to a mixture of individual BaCO3 and SrCO3 crystals, is dependent on the similar crystal structures (both are orthorhombic at standard conditions) and ionic radii of Ba²⁺ and Sr²⁺, which allows for their substitution within the same crystal lattice.

Parametric Influence on Solid Solution Formation

The physicochemical properties of the precipitated (Ba,Sr)CO3 are highly dependent on the reaction conditions. Careful control of these parameters is essential for tailoring the final product.

Reaction Temperature: Temperature influences both the solubility of the carbonates and the kinetics of nucleation and crystal growth. Studies on analogous systems show that temperature can affect precipitation efficiency. For instance, in molten eutectic LiCl-KCl, the precipitation of strontium and barium carbonates is enhanced by decreasing the temperature.

Solvent Composition: While typically conducted in aqueous solutions, the choice of solvent can be modified. Solvothermal methods, using solvents like ethanol (B145695) at elevated temperatures and pressures, can be employed to control particle size and crystallinity. For example, single-phase SrCO3 has been synthesized via solvothermal treatment of strontium hydroxide (B78521) in ethanol.

pH Modulation: The pH of the reaction medium is a critical parameter. Barium and strontium carbonates begin to precipitate from aqueous solutions at a pH between 6.2 for high concentrations and 10 for low concentrations, due to the presence of dissolved CO2. nih.gov Many precipitation reactions are conducted in basic conditions (pH 11-12) to ensure a sufficient supply of carbonate ions (CO3²⁻) for complete precipitation. researchgate.net

ParameterConditionObserved Effect on Carbonate Crystallization
pH Basic (pH 11-12)Ensures sufficient CO3²⁻ concentration for precipitation. researchgate.net
Temperature Decreasing TemperatureEnhances partial precipitation in molten LiCl-KCl eutectic.
Precursor Ratio Varied Ba/Sr RatioDirectly controls the stoichiometry of the resulting (Ba,Sr)CO3 solid solution.
Solvent Ethanol (Solvothermal)Can be used to produce single-phase crystalline products at specific mole ratios and temperatures. mdpi.com

Impact of Organic and Inorganic Additives on Crystal Growth Kinetics and Morphological Development

The introduction of additives into the precipitation system is a powerful strategy for controlling the kinetics of crystal growth and directing the morphology of the final particles. These additives function by selectively adsorbing onto specific crystal faces, which can inhibit or promote growth in certain directions.

Organic Additives: Small organic molecules and polymers have been shown to induce the formation of complex and hierarchical structures. For example, the small organic dye Acid Orange 7 can lead to the formation of diverse, multi-layered structures of barium carbonate and strontium carbonate by imperfectly blocking the fastest-growing crystal face. researchgate.netnih.gov Similarly, hexamethylenetetramine (HMT) has been used to control the morphology of SrCO3 and BaCO3 crystals, transforming them from branch-like to flower-like or rod-like structures as the molar ratio of HMT to the metal ion is increased. nih.gov

Inorganic Additives: Simple inorganic ions can also influence crystallization. For example, the presence of different cations in the carbonate precursor (e.g., K2CO3 vs. Na2CO3) can affect the efficiency of precipitation.

The role of additives is complex; they can act in the prenucleation stage by adsorbing ions and clusters, interfere with the structure of equilibrium clusters, and stick to the final crystal surfaces to stabilize them against rearrangement. mdpi.com

Solid-State Reaction and Mechanochemical Activation Approaches

Solid-state synthesis involves the reaction of precursor powders at elevated temperatures to form the desired product. These methods are often used for producing materials with high crystallinity.

High-Temperature Synthesis Protocols for (Ba,Sr)CO3 from Individual Carbonates

The most direct solid-state route to forming (Ba,Sr)CO3 is by heating a mixture of finely ground barium carbonate (BaCO3) and strontium carbonate (SrCO3) powders. The two compounds form a complete series of solid solutions at elevated temperatures.

The process relies on the thermal diffusion of Ba²⁺ and Sr²⁺ ions through the crystal lattices. To ensure a homogeneous product, the precursor powders must be intimately mixed. The reaction temperature must be high enough to allow for sufficient ionic mobility but below the decomposition temperature of the carbonates. Both BaCO3 and SrCO3 undergo a reversible polymorphic transition from an orthorhombic to a hexagonal (trigonal) crystal structure at high temperatures. researchgate.net This phase transition occurs at approximately 806°C for BaCO3 and 912°C for SrCO3. researchgate.net In the (Ba,Sr)CO3 binary system, the transition to the hexagonal form occurs at lower temperatures, with a minimum transition temperature of 745°C observed near the composition Ba₇₀Sr₃₀. researchgate.net Further heating of BaCO3 results in another transition to a cubic form around 976°C. rsc.org

Compound / Solid SolutionOrthorhombic to Trigonal/Hexagonal Phase Transition Temperature (°C)Trigonal/Hexagonal to Cubic Phase Transition Temperature (°C)
Barium Carbonate (BaCO3) ~806-820 researchgate.netrsc.org~976 rsc.org
Strontium Carbonate (SrCO3) ~912-929 researchgate.netrsc.orgNot applicable within range
(Ba₀.₇Sr₀.₃)CO₃ Solid Solution ~745 (Minimum transition temperature) researchgate.net-

Upon heating, these carbonate coatings are converted into semiconductor oxides, which are essential for their function in electron emission. cathode.com

Mechanochemical Enhancement of Solid Solution Homogeneity and Reactivity

Mechanochemical activation, typically through high-energy ball milling, is a technique used to enhance solid-state reactions. rsc.org The process involves subjecting precursor powders to intense mechanical forces, which reduces particle size, creates defects, and increases the surface area and interfacial contact between reactants. nih.gov This stored mechanical energy can significantly lower the temperature and time required for the subsequent solid-state reaction.

While direct, one-step mechanochemical synthesis of (Ba,Sr)CO3 from BaCO3 and SrCO3 is not extensively documented, the principles are well-established in related systems. For instance, mechanical activation of a BaCO3-SrCO3-TiO2 mixture has been shown to reduce the decomposition temperature of the carbonates from 900-1000°C to 600-700°C, accelerating the formation of barium strontium titanate at a calcination temperature 200-300°C lower than conventional methods. usm.my The activation process increases the reactivity of the solid system by creating a larger surface area, though it does not typically induce the chemical reaction without subsequent heating. usm.my This approach can lead to improved homogeneity of the final (Ba,Sr)CO3 solid solution by ensuring intimate mixing at the nanoscale.

Sintering Behavior and Phase Evolution in Mixed Barium Strontium Carbonate Systems

The sintering of barium strontium carbonate is a critical process that dictates the microstructure and final properties of materials derived from it. The phase evolution of the BaCO₃-SrCO₃ system is characterized by distinct transformations at elevated temperatures. Both barium carbonate (witherite) and strontium carbonate (strontianite) are orthorhombic (α-phase) at room temperature. geoscienceworld.orgschweizerbart.deresearchgate.net Upon heating, they undergo reversible and abrupt phase changes to a disordered rhombohedral (trigonal, β-phase) structure. uchicago.edu For pure BaCO₃, this transition occurs at approximately 806°C (1079 K), while for pure SrCO₃, it happens at a higher temperature of 912°C (1185 K). geoscienceworld.orguchicago.edu

In the (Ba,Sr)CO₃ solid solution, a complete series of solid solutions exists. uchicago.edu The presence of both cations lowers the orthorhombic-to-rhombohedral transition temperature compared to the pure end-members. The binary system exhibits a minimum transition temperature of 745°C for a composition near Ba₇₀Sr₃₀. uchicago.edu Further heating of BaCO₃ leads to another transformation from the trigonal β-phase to a cubic γ-phase between 1233 and 1253 K. geoscienceworld.orgschweizerbart.deresearchgate.net The addition of strontium carbonate can influence this second transition temperature; for instance, adding 20 mole percent of SrCO₃ raises the β to γ transition temperature to 1,012°C. uchicago.edu

The thermal decomposition of these carbonates, an integral part of the sintering process, occurs at relatively high temperatures, leading to the formation of corresponding oxides and the release of carbon dioxide. ceramicartsnetwork.org This high-temperature decomposition is attributed to the strong bonds between the alkaline earth metals and the carbonate group. ceramicartsnetwork.org

Table 1: Phase Transition Temperatures in the BaCO₃-SrCO₃ System This table is interactive. Click on the headers to sort the data.

CompositionTransitionTemperature (°C)Temperature (K)Reference
Pure BaCO₃α (Orthorhombic) → β (Trigonal)~8061073–1093 geoscienceworld.orguchicago.edu
Pure BaCO₃β (Trigonal) → γ (Cubic)~9751233–1253 geoscienceworld.orguchicago.edu
Pure SrCO₃α (Orthorhombic) → β (Trigonal)~912~1173 geoscienceworld.orguchicago.edu
Ba₇₀Sr₃₀α (Orthorhombic) → β (Trigonal)7451018 uchicago.edu
Ba₈₀Sr₂₀β (Trigonal) → γ (Cubic)10121285 uchicago.edu

Hydrothermal and Solvothermal Crystallization Techniques

Hydrothermal and solvothermal methods offer effective routes for synthesizing crystalline (Ba,Sr)CO₃ powders with controlled morphology and properties at lower temperatures than solid-state reactions. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in sealed vessels under elevated temperature and pressure.

A notable example is the solvothermal synthesis of strontium carbonate, where hydrated strontium hydroxide is treated in ethanol. mdpi.com Research has shown that a single crystalline phase of SrCO₃ can be successfully obtained at 100°C for 2 hours using specific strontium-to-ethanol mole ratios (e.g., 1:18 or 1:23). mdpi.com Deviating from these optimal conditions, such as altering the treatment time (0.5 to 3 hours), temperature (80 to 150°C), or mole ratios, often results in the formation of mixed phases containing both SrCO₃ and hydrated strontium hydroxide (Sr(OH)₂·xH₂O). mdpi.com The proposed mechanism involves the reaction of strontium hydroxide with dissolved CO₂ from the air, which precipitates as SrCO₃ during the treatment. mdpi.com This methodology highlights the critical influence of synthesis parameters on the final product's phase purity and demonstrates the potential for tailoring material properties by carefully controlling reaction conditions. These principles are directly applicable to the synthesis of (Ba,Sr)CO₃ solid solutions, where controlling the precipitation of both cations simultaneously is key.

Conversion Methodologies from Alternative Inorganic Precursors (e.g., Sulfates, Oxides)

Barium and strontium often occur naturally as sulfate (B86663) minerals, celestite (SrSO₄) and barite (BaSO₄), which are less soluble than the corresponding carbonates. ceramicartsnetwork.org Therefore, efficient conversion of these sulfate precursors into carbonates is a crucial industrial process.

One established method for converting strontium sulfate to strontium carbonate involves a multi-step chemical process. google.com The process begins by treating low- to medium-grade celestite ore with a hydrochloric acid solution to remove soluble impurities like calcium, magnesium, and iron carbonates. The remaining strontium sulfate residue is then treated with an ammonium carbonate solution. This step precipitates insoluble strontium carbonate while the sulfate is converted to soluble ammonium sulfate, which can be filtered off. google.com

Another common commercial route is the "black ash" process. In this high-temperature method, the sulfate ore is calcined with carbon to produce a soluble sulfide (B99878) (e.g., SrS). google.com This sulfide is then leached with water, and the resulting solution is treated with sodium carbonate or carbon dioxide to precipitate the desired strontium carbonate. google.com These conversion methodologies are fundamental for producing the carbonate raw materials needed for various applications.

Template-Assisted and Biomimetic Synthesis for Engineered Architectures

Controlling the morphology and structure of (Ba,Sr)CO₃ crystals is essential for advanced applications. Template-assisted and biomimetic synthesis approaches utilize organic molecules or biological templates to direct the crystallization process, leading to engineered architectures with unique properties.

The use of small organic additives has been shown to induce the formation of complex, multi-layered structures in both barium and strontium carbonates. nih.govacs.orgnih.gov For instance, the sulfonated organic dye Acid Orange 7 can significantly influence the crystallization of BaCO₃ and SrCO₃. nih.govacs.org This molecule imperfectly blocks the fastest-growing crystal faces, and by tuning the balance between crystal growth and surface inhibition, a variety of morphologies, including multi-layered plates, can be achieved. nih.govacs.orgnih.gov This technique allows for the fabrication of quasi-two-dimensional stacked plates reminiscent of natural nacre. nih.govacs.org

Similarly, hexamethylenetetramine (HMT) has been used as an organic additive to control the morphology of SrCO₃ and BaCO₃ crystals. researchgate.net By varying the molar ratio of HMT to the metal cation (Sr²⁺ or Ba²⁺), the crystal morphology can be systematically transformed. For example, orthorhombic strontium carbonate crystals have been observed to change from branch-like to flower-like and finally to capsicum-like shapes as the HMT concentration increases. researchgate.net Biomimetic approaches also leverage biopolymers; for example, alginate has been used to template the formation of barium carbonate nanoparticles by sequestering Ba²⁺ ions, which then act as catalytic sites for further reactions. rsc.org These methods demonstrate the powerful potential of using organic molecules to guide the formation of complex inorganic structures. nih.govacs.org

Table 2: Influence of Organic Additives on Carbonate Crystal Morphology This table is interactive. Click on the headers to sort the data.

CarbonateOrganic AdditiveObserved MorphologiesReference
BaCO₃, SrCO₃Acid Orange 7 (AO7)Multi-layered structures, thick faceted plates, thin round plates nih.govacs.org
SrCO₃Hexamethylenetetramine (HMT)Branch-like, flower-like, capsicum-like researchgate.net
BaCO₃Hexamethylenetetramine (HMT)Fiber-like, branch-like, rod-like researchgate.net
BaCO₃AlginateNanoparticles rsc.org

Crystallographic and Structural Elucidation of Ba,sr Co3 Solid Solutions

Polymorphism and Thermally Induced Phase Transitions within the (Ba,Sr)CO₃ System

Barium strontium carbonate exhibits polymorphism, meaning it can exist in different crystal structures depending on the temperature. The primary phases of interest are the low-temperature orthorhombic phase and the high-temperature hexagonal (trigonal) and cubic phases.

Investigations of Orthorhombic-to-Hexagonal Transition Pathways

At ambient conditions, both witherite (BaCO₃) and strontianite (SrCO₃) possess an orthorhombic crystal structure belonging to the Pmcn space group. researchgate.netarizona.edu Upon heating, these carbonates undergo a reversible polymorphic transition to a hexagonal (trigonal, R-3m space group) phase. researchgate.netresearchgate.net This transition is a key feature of the (Ba,Sr)CO₃ system.

For pure barium carbonate, this orthorhombic-to-hexagonal transition occurs at approximately 811°C (1084 K). researchgate.netiaea.org Pure strontium carbonate undergoes a similar transition in the temperature range of 925-933°C. researchgate.net In the (Ba,Sr)CO₃ solid solution, the exact transition temperature is expected to vary depending on the barium-to-strontium ratio.

The transition involves a significant rearrangement of the carbonate ions and the metal cations within the crystal lattice, leading to a change in symmetry from orthorhombic to hexagonal. This structural change is accompanied by a notable volume change, with an increase of about 2.8% observed for pure BaCO₃. iaea.org

Characterization of High-Temperature Polymorphs and Their Structural Stability

Beyond the initial transition to a hexagonal phase, barium carbonate exhibits a further transformation at higher temperatures. At approximately 976-988°C, the hexagonal form transforms into a face-centered cubic structure. researchgate.net Strontium carbonate, however, tends to be less thermally stable and decomposes before reaching such a high-temperature phase. researchgate.net

Table 1: Phase Transition Temperatures of BaCO₃ and SrCO₃

Compound Transition Temperature (°C)
BaCO₃ Orthorhombic to Hexagonal ~811 researchgate.netiaea.org
BaCO₃ Hexagonal to Cubic ~976-988 researchgate.net
SrCO₃ Orthorhombic to Hexagonal ~925-933 researchgate.net

Determination of Lattice Parameters and Analysis of Vegard's Law Behavior in (Ba,Sr)CO₃ Solid Solutions

Vegard's law is an empirical rule which posits that a linear relationship exists between the crystal lattice parameters of a solid solution and the concentrations of the constituent components at a constant temperature. For the (Ba,Sr)CO₃ system, this implies that the lattice parameters of the solid solution should vary linearly between those of pure SrCO₃ and pure BaCO₃.

The orthorhombic lattice parameters for the end-members of the solid solution are:

Strontianite (SrCO₃): a ≈ 5.1 Å, b ≈ 8.4 Å, c ≈ 6.0 Å. wikipedia.org

Witherite (BaCO₃): a ≈ 5.31 Å, b ≈ 8.90 Å, c ≈ 6.43 Å. handbookofmineralogy.org

Deviations from Vegard's law can occur due to differences in the size and electronic properties of the substituted ions, which can lead to lattice strain and structural distortions. A positive deviation, where the lattice parameters are larger than predicted, may occur if the larger barium ions prevent the structure from fully contracting around the smaller strontium ions. psu.edu

Table 2: Illustrative Lattice Parameters of (Ba,Sr)CO₃ Solid Solutions Assuming Vegard's Law

Composition (mol% BaCO₃) a-axis (Å) (Predicted) b-axis (Å) (Predicted) c-axis (Å) (Predicted)
0 (SrCO₃) 5.10 8.40 6.00
25 5.15 8.53 6.11
50 5.21 8.65 6.22
75 5.26 8.78 6.32
100 (BaCO₃) 5.31 8.90 6.43

Note: This table is an idealized representation and actual values may deviate.

Crystal Growth Mechanisms and Controlled Morphological Development

The morphology of (Ba,Sr)CO₃ crystals can be significantly influenced by the growth conditions, including the presence of additives.

Interfacial Interactions and Adsorbate-Induced Growth Inhibition

The presence of certain organic molecules can act as adsorbates, selectively binding to specific crystal faces and inhibiting their growth. For instance, the small organic dye Acid Orange 7 has been shown to interact strongly with the surfaces of barium and strontium carbonate crystals.

This interaction leads to a blocking effect on the fastest-growing crystal faces. In the case of witherite, the dye molecules imperfectly block the (001) crystal face, which is typically the fastest-growing face. This inhibition of growth along the c-axis results in the formation of multi-layered structures instead of the typical spherulitic crystals. By adjusting the concentration of the adsorbate, it is possible to tune the balance between growth and inhibition, thereby controlling the shape and thickness of the resulting crystal layers.

Anisotropic Crystal Growth and Preferred Crystallographic Orientation

The selective inhibition of growth on specific crystal faces leads to anisotropic crystal growth, where the crystal grows at different rates in different directions. The blocking of the (001) faces in barium and strontium carbonate by adsorbates like Acid Orange 7 retards growth along the c-axis.

This results in the development of segmented plates that are stacked along this crystallographic direction. This demonstrates a preferred crystallographic orientation induced by the interaction between the crystal surface and the organic additive. This mechanism allows for the controlled development of complex, multi-dimensional layered materials from simple inorganic compounds.

Defect Chemistry and Intrinsic Structural Disorder Phenomena in (Ba,Sr)CO3 Lattices

The solid solution of barium strontium carbonate, (Ba,Sr)CO₃, represents a system where the arrangement of atoms deviates from a perfectly ordered crystal lattice. This is due to intrinsic defects and structural disorder, which are fundamental to understanding its crystallographic properties. The primary phenomena observed are cationic substitution, which defines the extent of the solid solution, and disorder associated with the carbonate anions, both of which significantly influence the material's structural characteristics.

The formation of a (Ba,Sr)CO₃ solid solution is predicated on the ability of barium (Ba²⁺) and strontium (Sr²⁺) ions to substitute for one another within the same crystal lattice. Barium carbonate (witherite) and strontium carbonate (strontianite) are isostructural, both typically crystallizing in the orthorhombic aragonite structure, which facilitates the formation of a continuous solid solution. minsocam.orgresearchgate.net The ionic radius of Ba²⁺ (1.35 Å) is significantly larger than that of Sr²⁺ (1.18 Å), and this size difference is the primary factor governing the structural changes upon substitution. mdpi.com

Studies using the powder X-ray diffraction method on precipitated mixtures of barium and strontium carbonate have shown that a single, intermediate diffraction pattern is observed, rather than separate patterns for each component. minsocam.org This confirms the formation of a true solid solution where the metallic barium atoms in the carbonate lattice are readily replaced by strontium atoms. minsocam.org

This substitution leads to a systematic change in the lattice dimensions of the unit cell. As the molecular fraction of strontium carbonate increases, there is a corresponding decrease in the lattice constants. minsocam.org This relationship between lattice parameters and composition often follows Vegard's Law, which states that there is a linear relation between the crystal lattice parameter of a solid solution and the concentrations of the constituent elements at constant temperature. This linear dependence is a key indicator of the formation of an ideal or near-ideal solid solution across a significant compositional range.

The precise determination of the solid solution range involves synthesizing (Ba,Sr)CO₃ across various Ba:Sr molar ratios and analyzing the resulting crystal structure to ensure a single phase is present. The data below illustrates the conceptual effect of substituting the larger Ba²⁺ ion with the smaller Sr²⁺ ion on the unit cell volume of a carbonate solid solution.

Table 1: Conceptual Influence of Cationic Substitution on Unit Cell Volume in a Carbonate Solid Solution This table is illustrative, showing the expected trend based on ionic radii differences.

Composition (mol% SrCO₃)Predominant CationAverage Cation Radius (Å)Expected Unit Cell Volume Trend
0Ba²⁺1.35Largest
25Ba²⁺ > Sr²⁺-Decreasing
50Ba²⁺ = Sr²⁺-Intermediate
75Sr²⁺ > Ba²⁺-Decreasing
100Sr²⁺1.18Smallest

Beyond the substitution of cations, the (Ba,Sr)CO₃ lattice exhibits intrinsic structural disorder related to the carbonate (CO₃²⁻) anions. The carbonate ion is a planar triangular group, and its orientation within the crystal lattice is not always fixed. At elevated temperatures, these anions can exhibit rotational disorder, where they are no longer locked into a single orientation. mdpi.com This phenomenon is particularly relevant in solid solutions where the local environment around the anion is varied due to the random distribution of Ba²⁺ and Sr²⁺ cations.

The presence of cations with different ionic radii influences the energy barrier for carbonate ion rotation. Molecular dynamics simulations on related systems, such as Ba-containing calcite, have shown that the temperature at which this rotational disorder occurs decreases as the concentration of the larger Ba²⁺ ion increases. mdpi.com This suggests that the larger cation provides more space within the lattice, facilitating the reorientation of the carbonate groups. In the (Ba,Sr)CO₃ system, the composition directly impacts the onset temperature and extent of this anionic disorder.

This disorder has a direct and observable influence on the crystal structure as determined by diffraction methods. For instance, in Ba-doped calcite, the intensity of specific X-ray diffraction reflections (e.g., the 113 reflection) diminishes as the concentration of barium increases, vanishing entirely at high concentrations even at room temperature. mdpi.com This is a direct consequence of the increasing orientational disorder of the carbonate ions, which alters the average crystallographic symmetry. Similar effects can be expected in the (Ba,Sr)CO₃ aragonite-type structure, where the local symmetry is disrupted by both the random cation distribution and the resulting dynamic or static disorder of the carbonate anions. In some related systems, such as radium-barium carbonate, this phenomenon can lead to what is described as "exceptional structural disorder of the carbonate ions". acs.org

Table 2: Influence of Barium Cation Concentration on the Onset Temperature of Carbonate Anion Rotational Disorder in a Calcite-Type Lattice Data derived from molecular dynamics simulations on a related system to illustrate the principle. mdpi.com

CompositionBa Concentration (mol%)Disorder Transition Temperature (K)
Ca₀.₇₅Ba₀.₂₅CO₃251050
Ca₀.₅Ba₀.₅CO₃50850

Advanced Analytical and Spectroscopic Characterization of Ba,sr Co3

X-ray Diffraction (XRD) for Phase Identification, Crystallite Size Analysis, and Lattice Strain Assessment

X-ray diffraction (XRD) is a fundamental and powerful technique for the characterization of crystalline materials like (Ba,Sr)CO3. It provides information on the phase composition, crystal structure, crystallite size, and lattice strain.

(Ba,Sr)CO3 typically exists as a solid solution of barium carbonate (BaCO3) and strontium carbonate (SrCO3). Both end-members are isostructural at ambient conditions, belonging to the orthorhombic crystal system, with a structure analogous to aragonite. researchgate.net Upon heating, both carbonates undergo phase transitions. BaCO3 transforms from the orthorhombic (α) phase to a trigonal (β) phase at approximately 811°C and further to a cubic (γ) phase at higher temperatures. researchgate.netresearchgate.net Similarly, SrCO3 transforms from the orthorhombic (α) phase to a trigonal (β) phase at around 929°C. researchgate.net XRD is instrumental in identifying these different phases by analyzing the positions and intensities of the diffraction peaks. The diffraction patterns of (Ba,Sr)CO3 solid solutions will show peaks that are shifted relative to the pure end-members, with the extent of the shift being dependent on the Ba/Sr ratio. This allows for the determination of the composition of the solid solution.

The broadening of XRD peaks can be used to estimate the average crystallite size and the amount of lattice strain within the material. The Scherrer equation is a common method for calculating the crystallite size, although it does not account for strain-induced broadening. chemijournal.comyoutube.comyoutube.com More advanced methods, such as the Williamson-Hall plot and size-strain plot analysis, can be employed to separate the contributions of crystallite size and lattice strain to the peak broadening. chemijournal.com These analyses are particularly important for nanomaterials, where crystallite size and strain can significantly influence the material's properties.

XRD Data for Phase Analysis of (Ba,Sr)CO3
CompositionCrystal System (Room Temp.)Phase Transition Temperatures (°C)Key XRD Reflections (2θ)
BaCO3 (Witherite)Orthorhombicα → β (~811°C), β → γ (~976°C) researchgate.netiaea.org~23.8°, 24.2°, 34.0°
SrCO3 (Strontianite)Orthorhombicα → β (~929°C) researchgate.net~25.3°, 25.9°, 36.4°
(Ba,Sr)CO3OrthorhombicVaries with Ba/Sr ratioIntermediate between BaCO3 and SrCO3

Electron Microscopy for Microstructural and Morphological Examination

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of (Ba,Sr)CO3 from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography, crystal habit, and particle size distribution of (Ba,Sr)CO3 powders and crystals. researchgate.net The morphology of (Ba,Sr)CO3 can be significantly influenced by the synthesis conditions, such as the presence of additives. For instance, studies have shown that the morphology of SrCO3 crystals can transform from branch-like to flower-like and capsicum-like with the addition of certain organic molecules. researchgate.net Similarly, the crystal habit of BaCO3 can change from fiber-like to branch-like and rod-like. researchgate.net SEM analysis of (Ba,Sr)CO3 solid solutions reveals how the incorporation of both cations influences the resulting crystal morphology, which can range from spherulitic to more complex, multi-layered structures. acs.orgnih.gov

Observed Morphologies of (Ba,Sr)CO3 by SEM
CompositionSynthesis ConditionsObserved Morphology
SrCO3With organic additive (HMT)Branch-like, flower-like, capsicum-like researchgate.net
BaCO3With organic additive (HMT)Fiber-like, branch-like, rod-like researchgate.net
(Ba,Sr)CO3With organic dye (Acid Orange 7)Multi-layered, stacked plates acs.orgnih.gov
(Ba,Sr)CO3Conventional precipitationSpherulitic, rhombohedral

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even higher magnification and resolution than SEM, enabling the investigation of the nanoscale structural features of (Ba,Sr)CO3. TEM can be used to observe the size, shape, and agglomeration of nanoparticles. researchgate.net HRTEM allows for the direct visualization of the crystal lattice, making it possible to identify crystal defects, grain boundaries, and the orientation of nanocrystals. While specific HRTEM studies on (Ba,Sr)CO3 are not extensively reported, the technique is invaluable for understanding the atomic-level structure of the material, which is crucial for applications in electronics and catalysis. nih.gov Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. nih.gov

Thermal Analysis Techniques for Decomposition Pathways and Phase Transformations

Thermal analysis techniques are essential for determining the thermal stability, decomposition behavior, and phase transitions of (Ba,Sr)CO3.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For (Ba,Sr)CO3, TGA is used to determine the onset temperature of decomposition and to study the kinetics of this process. researchgate.net The decomposition of alkaline earth carbonates involves the release of carbon dioxide (CO2) and the formation of the corresponding metal oxide. Generally, the thermal stability of alkaline earth carbonates increases with increasing cationic radius. qut.edu.au Therefore, BaCO3 is thermally more stable than SrCO3. iaea.org The decomposition of (Ba,Sr)CO3 will occur over a temperature range that is dependent on the Ba/Sr ratio. TGA curves can provide quantitative information about the mass loss, which corresponds to the amount of CO2 released.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow between a sample and a reference. researchgate.net For (Ba,Sr)CO3, DTA and DSC are employed to determine the temperatures and enthalpy changes associated with the polymorphic phase transitions (e.g., orthorhombic to trigonal). iaea.org These transitions are observed as endothermic peaks in the DTA/DSC curves. researchgate.net The temperatures of these transitions in (Ba,Sr)CO3 solid solutions will vary with the composition. For instance, the orthorhombic-to-trigonal transition temperature of BaCO3 is around 811-820°C, while for SrCO3 it is higher. researchgate.netiaea.org The presence of both cations in the solid solution will influence these transition temperatures.

Thermal Analysis Data for (Ba,Sr)CO3
CompoundTechniqueObserved Thermal EventsTemperature Range (°C)
BaCO3TGADecomposition (release of CO2)Starts above 1000°C researchgate.net
SrCO3TGADecomposition (release of CO2)Starts below BaCO3 decomposition temp. iaea.org
BaCO3DTA/DSCα → β phase transition (endothermic)~811 - 820°C researchgate.netiaea.org
BaCO3DTA/DSCβ → γ phase transition (endothermic)~976°C iaea.org
SrCO3DTA/DSCα → β phase transition (endothermic)~929°C researchgate.net

Vibrational Spectroscopy for Chemical Bonding and Local Structural Environment

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the chemical bonds and local atomic arrangements within the barium strontium carbonate [(Ba,Sr)CO₃] crystal lattice. By analyzing the interaction of infrared radiation or inelastically scattered light with the material, detailed information about the vibrational modes of the carbonate (CO₃²⁻) anion and the influence of the barium (Ba²⁺) and strontium (Sr²⁺) cations can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the material, exciting the vibrational modes of its constituent chemical bonds. For (Ba,Sr)CO₃, the FT-IR spectrum is dominated by the fundamental vibrations of the carbonate ion. The positions of these absorption bands are sensitive to the local environment, including the mass and size of the adjacent cations (Ba²⁺ and Sr²⁺).

The primary infrared-active modes for the carbonate group in the witherite-strontianite solid solution series include:

ν₃ (Asymmetric Stretching): This mode typically appears as a strong and broad band. In barium carbonate, this peak is observed around 1446 cm⁻¹ researchgate.net. For solid solutions, this peak can be found at approximately 1427 cm⁻¹ to 1442 cm⁻¹ iosrjournals.orgspectroscopyonline.com.

ν₁ (Symmetric Stretching): While this mode is formally infrared-inactive in isolated D₃h symmetry, it can become weakly active in the solid state due to crystal lattice effects. When observed, it appears as a weak band around 1059 cm⁻¹ to 1074 cm⁻¹ researchgate.net.

ν₂ (Out-of-Plane Bending): This vibration is observed in the range of 850 cm⁻¹ to 876 cm⁻¹ researchgate.netiosrjournals.orgspectroscopyonline.comresearchgate.net.

ν₄ (In-Plane Bending): This mode gives rise to absorption bands around 690-693 cm⁻¹ researchgate.net.

Studies on synthetic BaCO₃-SrCO₃ solid solutions have shown that the frequencies of these fundamental modes, as well as combination modes, exhibit a nearly linear increase as the substitution of the larger Ba²⁺ ion with the smaller Sr²⁺ ion increases schweizerbart.de. This shift is attributed to the change in the polarizing power of the cation, which affects the C-O bond strength within the carbonate group. A broad band that may appear around 3422 cm⁻¹ is typically attributed to the O-H stretching modes of absorbed water, for example from the KBr pellets used in sample preparation, rather than an intrinsic feature of the compound iosrjournals.orgresearchgate.net.

Table 1: Characteristic FT-IR Absorption Bands for (Ba,Sr)CO₃
Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Description
ν₃Asymmetric C-O Stretch1427 - 1446Strong, broad absorption band. Position sensitive to Ba/Sr ratio. researchgate.netiosrjournals.orgspectroscopyonline.com
ν₁Symmetric C-O Stretch1059 - 1074Weak band, often becoming active due to crystal field effects. researchgate.net
ν₂Out-of-Plane Bend850 - 876Medium to strong absorption. researchgate.netiosrjournals.orgspectroscopyonline.comresearchgate.net
ν₄In-Plane Bend690 - 693Medium intensity band. researchgate.net

Raman Spectroscopy for Phase Confirmation and Lattice Vibrations

Raman spectroscopy is a complementary technique to FT-IR that involves inelastic scattering of monochromatic light, usually from a laser source. It provides information on both the internal vibrational modes of the carbonate ion and the external (lattice) modes involving the motion of the Ba²⁺ and Sr²⁺ cations against the CO₃²⁻ anions. This makes it particularly useful for phase confirmation and studying the crystal structure.

For the orthorhombic aragonite-type structure of (Ba,Sr)CO₃, a number of Raman-active modes are predicted by group theory mdpi.com. The most intense Raman band corresponds to the ν₁ symmetric stretching mode of the carbonate ion, which appears near 1060 cm⁻¹ for BaCO₃ and shifts with cation substitution mdpi.comresearchgate.net. Other internal modes include the ν₃ asymmetric stretch (around 1450-1460 cm⁻¹) and the ν₄ in-plane bending mode (around 690-720 cm⁻¹) mdpi.comresearchgate.net.

The low-frequency region of the Raman spectrum (typically below 300 cm⁻¹) is where the external or lattice vibrations are observed. These modes are highly sensitive to the crystal structure and the mass of the cations. For instance, in BaCO₃, external modes are observed at approximately 132, 147, 176, and 219 cm⁻¹ researchgate.net. Changes in the Ba/Sr ratio will cause these peaks to shift, providing a fingerprint of the specific solid solution composition. Therefore, Raman spectroscopy can be used to confirm the formation of a single-phase (Ba,Sr)CO₃ solid solution and to detect the presence of any unreacted precursor phases like BaCO₃ or SrCO₃ iosrjournals.org.

Table 2: Key Raman Active Modes for (Ba,Sr)CO₃ (Aragonite Structure)
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
ν₁ (Symmetric Stretch)~1060 - 1085Most intense band, characteristic of the carbonate ion. Position shifts with Ba/Sr ratio. mdpi.comresearchgate.net
ν₄ (In-Plane Bend)~690 - 720Internal mode of the carbonate ion. mdpi.comresearchgate.net
Lattice Modes< 300External modes involving cation-anion vibrations, sensitive to crystal structure and composition. researchgate.net

Elemental Compositional Analysis for Stoichiometry and Purity Determination

Accurate determination of the elemental composition of (Ba,Sr)CO₃ is critical for establishing its stoichiometry (the precise Ba-to-Sr ratio) and assessing its purity. Various analytical techniques are employed to quantify major elements and detect trace-level impurities.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique typically coupled with a scanning electron microscope (SEM). It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when the sample is bombarded with an electron beam wikipedia.org. Each element emits X-rays at specific energy levels, allowing for qualitative and semi-quantitative analysis wikipedia.orgyoutube.com.

For (Ba,Sr)CO₃, an EDS spectrum will show distinct peaks corresponding to Barium (Ba), Strontium (Sr), Carbon (C), and Oxygen (O). The relative heights or intensities of the Ba and Sr peaks can be used to estimate the atomic ratio of these elements, thereby confirming the intended stoichiometry of the solid solution researchgate.net. EDS is particularly useful for mapping the elemental distribution across a sample, which can confirm the homogeneity of the Ba and Sr within the carbonate particles. However, the accuracy of quantitative analysis can be affected by factors such as surface topography and overlapping X-ray emission peaks wikipedia.org.

Table 3: Typical EDS Output for (Ba,Sr)CO₃ Analysis
ElementCharacteristic X-ray LineTypical Energy (keV)Purpose
Barium (Ba)~4.47Quantification for stoichiometry
Strontium (Sr)~1.81Quantification for stoichiometry
Carbon (C)~0.28Confirmation of carbonate matrix
Oxygen (O)~0.53Confirmation of carbonate matrix

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of samples, especially for purity analysis unil.chwikipedia.org. The sample is first dissolved, typically in acid, and then introduced into a high-temperature argon plasma (6,000 to 10,000 K) wikipedia.org. The intense heat excites the atoms and ions of each element, causing them to emit light at characteristic wavelengths. A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample wikipedia.org.

ICP-OES is a robust and rapid method for the precise quantification of the Ba and Sr ratio in (Ba,Sr)CO₃, providing more accurate stoichiometric information than EDS. Furthermore, its multi-element capability allows for the simultaneous screening and quantification of a wide range of potential impurities (e.g., Ca, Mg, Fe, Na, K) down to parts-per-million (ppm) levels thermofisher.com. This is crucial for quality control in applications where high-purity materials are required thermofisher.com.

Table 4: Application of ICP-OES for (Ba,Sr)CO₃ Purity Analysis
ElementPurpose of AnalysisTypical Detection Limit Range (mg/L or ppm)
Barium (Ba)Major component for stoichiometry< 0.001
Strontium (Sr)Major component for stoichiometry< 0.001
Calcium (Ca)Common impurity< 0.01
Iron (Fe)Common impurity< 0.01
Magnesium (Mg)Common impurity< 0.01
Sodium (Na)Common impurity< 0.01

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers even greater sensitivity than ICP-OES, making it the premier technique for ultra-trace elemental analysis and purity certification shimadzu.comnih.gov. Similar to ICP-OES, the sample is introduced into an argon plasma, but in ICP-MS, the plasma's role is to generate ions from the atoms in the sample nih.gov. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

The primary advantage of ICP-MS is its exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for many elements shimadzu.comosu.edu. This allows for the rigorous assessment of high-purity (Ba,Sr)CO₃, detecting contaminants that could be detrimental to the material's performance in sensitive applications. The technique can be used to quantify nearly all elements in the periodic table, providing a comprehensive impurity profile osu.edu.

Table 5: Selected Trace Element Detection Limits in Carbonate Analysis using ICP-MS
ElementPotential Source/SignificanceTypical Detection Limit Range (µg/L or ppb)
Lead (Pb)Process or raw material contaminant< 0.1
Cadmium (Cd)Process or raw material contaminant< 0.1
Uranium (U)Natural geological impurity< 0.01 mdpi.com
Thorium (Th)Natural geological impurity< 0.01 mdpi.com
Rubidium (Rb)Alkali impurity< 0.1
Cesium (Cs)Alkali impurity< 0.1 mdpi.com

Other Advanced Techniques

Beyond conventional characterization methods, other advanced analytical techniques provide deeper insights into the nuanced structural details of Carbonic acid, barium strontium salt, ((Ba,Sr)CO₃). Techniques such as neutron diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy are particularly powerful for elucidating the positions of light atoms and probing specific local atomic environments, respectively.

Solid-State Nuclear Magnetic Resonance (NMR)

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For (Ba,Sr)CO₃, SSNMR can provide information on the local coordination and bonding environments of the cations (¹³⁷Ba, ⁸⁷Sr) and the carbon atoms (¹³C) within the carbonate groups.

⁸⁷Sr and ¹³⁷Ba Solid-State NMR: Both ⁸⁷Sr and ¹³⁷Ba are quadrupolar nuclei, which means their NMR signals are sensitive to the electric field gradient (EFG) at the nucleus. The EFG is highly dependent on the symmetry of the local coordination environment. Therefore, ⁸⁷Sr and ¹³⁷Ba SSNMR can be used to probe the local environment of the strontium and barium ions in the crystal lattice.

A systematic study of ⁸⁷Sr SSNMR spectroscopy on twenty-five strontium-containing solids, including SrCO₃, has been conducted. acs.org For SrCO₃, a chemical shift anisotropy (δaniso) of -65 ppm was reported. acs.org Similarly, a systematic ¹³⁷Ba SSNMR study of several barium-containing compounds, including BaCO₃, has been performed. scispace.com The quadrupolar coupling constant (C_Q) for ¹³⁷Ba in barium carbonate was determined to be between 7.0 and 28.8 MHz. scispace.comnih.gov These parameters provide a quantitative measure of the local electronic and structural environment of the cations. In the (Ba,Sr)CO₃ solid solution, the distribution of Ba and Sr atoms around a given cation will lead to a distribution of local environments, which would be reflected in the broadening of the ⁸⁷Sr and ¹³⁷Ba NMR signals.

Table 2: Solid-State NMR Parameters for Cations in Barium Carbonate and Strontium Carbonate

NucleusCompoundNMR ParameterValue
⁸⁷SrStrontium Carbonate (SrCO₃)Chemical Shift Anisotropy (δaniso)-65 ppm acs.org
¹³⁷BaBarium Carbonate (BaCO₃)Quadrupolar Coupling Constant (C_Q)7.0 - 28.8 MHz scispace.comnih.gov

This table summarizes key solid-state NMR parameters for the cationic nuclei in the end-member carbonates, providing insight into their local environments.

Physicochemical Behavior and Environmental Interactions of Ba,sr Co3

Dissolution and Solubility Equilibria in Aqueous and Complex Media

The dissolution of the barium-strontium carbonate solid solution is a heterogeneous equilibrium process described by the reaction:

(Ba₁₋ₓSrₓ)CO₃(s) ⇌ (1-x)Ba²⁺(aq) + xSr²⁺(aq) + CO₃²⁻(aq)

The extent of this dissolution is dictated by its solubility product (Kₛₚ) and is significantly influenced by the chemical composition of the aqueous medium, including ionic strength, pH, and the presence of complexing agents.

The solubility of sparingly soluble salts like (Ba,Sr)CO₃ is subject to the principles of chemical equilibrium, notably Le Châtelier's principle. The common ion effect dictates that the solubility of (Ba,Sr)CO₃ decreases in a solution that already contains either Ba²⁺, Sr²⁺, or CO₃²⁻ ions from another source. mdpi.comucm.es The addition of a common ion shifts the equilibrium to the left, favoring the solid, precipitated form of the salt. mdpi.comresearchgate.net For instance, in groundwater rich in dissolved bicarbonate or in brines containing soluble barium or strontium salts, the dissolution of (Ba,Sr)CO₃ is suppressed.

Conversely, increasing the ionic strength of the solution with non-common ions generally increases the solubility of the salt. mdpi.com This phenomenon, known as the salt effect or activity effect, arises because the increased concentration of ions in solution shields the Ba²⁺, Sr²⁺, and CO₃²⁻ ions from each other, reducing their activity coefficients. nih.gov This decrease in ionic activity allows more of the solid to dissolve before the ion activity product reaches the solubility product constant (Kₛₚ). Studies on individual barium and strontium carbonates have demonstrated increased solubility in the presence of alkali chlorides like NaCl and KCl. mdpi.comresearchgate.net

Table 1: Solubility of Strontium Carbonate in Aqueous Solutions of Sodium Chloride at 25°C

Molality of NaCl (mol/1000g H₂O)Solubility of SrCO₃ (mol/1000g H₂O) x 10⁵
0.00000.5525
0.05000.810
0.10000.940
0.25001.185
0.50001.450
1.00001.830

Data adapted from Townley, R. W., Whitney, W. B., & Felsing, W. A. (1937). The Solubilities of Barium and Strontium Carbonates in Aqueous Solutions of Some Alkali Chlorides. Journal of the American Chemical Society. mdpi.com

The solubility of (Ba,Sr)CO₃ is highly dependent on pH. deswater.com The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, bicarbonate (HCO₃⁻), which is in turn the conjugate base of carbonic acid (H₂CO₃). In acidic conditions (low pH), the concentration of hydrogen ions (H⁺) is high. These H⁺ ions react with carbonate ions, shifting the following equilibria to the right:

CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq) HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

This consumption of carbonate ions from the solution perturbs the (Ba,Sr)CO₃ dissolution equilibrium, causing a shift to the right to replenish the carbonate ions, thereby increasing the salt's solubility. researchgate.netresearchgate.net Consequently, barium-strontium carbonate is significantly more soluble in acidic waters than in neutral or alkaline waters. researchgate.netmdpi.com Precipitation of (Ba,Sr)CO₃ is favored in alkaline (high pH) environments where the carbonate ion concentration is higher. deswater.com

The presence of certain dissolved species can enhance the solubility of (Ba,Sr)CO₃ through the formation of aqueous complexes. Organic ligands, particularly those containing carboxylate functional groups such as citrate (B86180) and oxalate, can form stable, soluble complexes with Ba²⁺ and Sr²⁺ ions. mdpi.comnih.govucm.es This complexation effectively reduces the concentration of free Ba²⁺ and Sr²⁺ ions in the solution. nih.gov According to Le Châtelier's principle, this decrease in product concentration shifts the dissolution equilibrium to the right, leading to enhanced dissolution of the mineral. mdpi.com The effectiveness of these ligands depends on their concentration, the solution pH, and the stability constants of the respective metal-ligand complexes. mdpi.com

Table 2: Influence of Ligands on Mineral Dissolution

Ligand TypeGeneral Effect on (Ba,Sr)CO₃ SolubilityMechanism
Organic (e.g., Citrate, Oxalate)IncreaseForms soluble aqueous complexes with Ba²⁺ and Sr²⁺, reducing free ion concentration. mdpi.comnih.gov
Inorganic (e.g., Sulfate (B86663), Bicarbonate)IncreaseForms soluble ion pairs (e.g., BaHCO₃⁺), reducing free ion activity. nih.gov

Sorption and Ion Exchange Capacities of (Ba,Sr)CO₃ Surfaces

The surfaces of (Ba,Sr)CO₃ minerals can act as active sites for the sorption of various ions from solution. This process can occur through several mechanisms, including surface complexation and ion exchange. deswater.com While direct studies on (Ba,Sr)CO₃ are limited, analogies can be drawn from research on similar carbonate minerals, such as dolomite (B100054) (CaMg(CO₃)₂). Studies on dolomite show it can be an effective sorbent for heavy metal ions, including Sr(II) and Ba(II). deswater.com

The primary mechanisms for cation uptake on carbonate surfaces are believed to be surface complexation, where ions form direct bonds with the carbonate or metal ions on the mineral surface, and ion exchange. deswater.com In the context of (Ba,Sr)CO₃, ion exchange would likely involve the substitution of lattice cations (Ba²⁺ and Sr²⁺) with other divalent cations present in the surrounding fluid. The efficiency of this exchange depends on factors like the relative concentrations, ionic radii, and hydration energies of the competing cations.

The surface charge of the carbonate mineral, which is influenced by the solution's pH, also plays a crucial role in its sorption capacity. researchgate.net The surface can adsorb protons or hydroxide (B78521) ions, leading to a pH-dependent surface charge that influences electrostatic interactions with charged species in the solution. The sorption of cations like Sr²⁺ onto mineral surfaces is often enhanced at higher pH values, where the surface is typically more negatively charged. osti.gov

Geochemical Cycling and Natural Occurrences

(Ba,Sr)CO₃ is primarily found in specific geological settings where concentrations of both barium and strontium are sufficiently elevated to allow for the formation of this solid solution.

Carbonatites, which are rare igneous rocks composed of more than 50% carbonate minerals, are significant hosts for barium and strontium. These rocks are often highly enriched in incompatible elements, including Ba and Sr. Within these geological bodies, specific barium-strontium carbonatites can form, representing a distinct mineral assemblage. osti.gov An example is the Murun Massif in Eastern Siberia, Russia, where (Ba,Sr)CO₃ carbonatites are found in spatial and genetic relation to potassic syenite massifs. osti.gov These are thought to have crystallized from alkali-rich carbonate melts during the final stages of magmatic differentiation. osti.gov

The compound (Ba,Sr)CO₃ is intrinsically linked to the minerals barite (BaSO₄) and celestite (SrSO₄). Barite and celestite form a complete solid solution series, and their geochemical behavior is closely related to that of barium and strontium carbonates. The formation of (Ba,Sr)CO₃ is often associated with environments where sulfate concentrations are low, allowing carbonate to be the dominant precipitating anion for Ba²⁺ and Sr²⁺. In many geological settings, barite and celestite are more common due to the widespread presence of sulfate in natural waters. However, in sulfate-poor, carbonate-rich environments, such as those associated with certain carbonatite magmas or specific diagenetic settings, the formation of (Ba,Sr)CO₃ solid solutions, like witherite-strontianite, is favored. ucm.es

Co-crystallization and Solid Solution Formation with Other Earth Alkaline Carbonates (e.g., Calcium Carbonate)

The formation of solid solutions between barium strontium carbonate and other alkaline earth carbonates, particularly calcium carbonate (CaCO₃), is a subject of significant interest in materials science and geology. The ionic radii of the divalent metal cations play a crucial role in determining the structure and stability of the resulting carbonate minerals. mdpi.com Generally, divalent ions with a radius smaller than Ca²⁺ (1.00 Å) tend to form carbonates with the calcite structure, while those with a larger ionic radius form aragonite-structured carbonates. mdpi.com Given that Sr²⁺ (1.18 Å) and Ba²⁺ (1.35 Å) are larger than Ca²⁺, their incorporation into the calcite lattice is limited under standard conditions. mdpi.com

However, research has demonstrated that crystallization through an amorphous calcium carbonate (ACC) precursor can facilitate the incorporation of significantly higher concentrations of strontium and barium into a calcite crystal structure. mdpi.com This process allows for the synthesis of Sr-doped calcite with Sr/(Sr + Ca) ratios up to 30.7 ± 0.6 mol% and Ba-doped calcite with Ba/(Ba + Ca) ratios up to 68.6 ± 1.8 mol%. mdpi.com The resulting Ba-doped calcite, with barium concentrations exceeding calcium, can be described as a calcium-containing barium carbonate with a calcite structure, a phase not typically observed since pure barium carbonate (witherite) adopts an aragonite structure. mdpi.com

The co-precipitation of barium, strontium, and calcium from their nitrate (B79036) salts can be controlled to produce triple carbonate powders. rtj-mirea.ru Under specific optimal precipitation conditions, these powders can exhibit non-equilibrium phase compositions, comprising both the triple carbonate and a pure barium carbonate phase. rtj-mirea.ru This highlights the complexity of the crystallization process and the potential to form multi-phase materials.

The extent of incorporation of barium and strontium into the calcite structure via an amorphous precursor is detailed in the table below.

Dopant IonMaximum Incorporation in Calcite (mol%)Resulting StructureReference
Strontium (Sr²⁺)30.7 ± 0.6Calcite mdpi.com
Barium (Ba²⁺)68.6 ± 1.8Calcite mdpi.com

This interactive table summarizes the maximum incorporation levels of strontium and barium into the calcite crystal structure when crystallized from an amorphous calcium carbonate precursor.

Thermal Decomposition Kinetics and Reaction Mechanisms (focus on the scientific study of the process)

The thermal decomposition of barium strontium carbonate, often in combination with calcium carbonate as a triple carbonate ((Ba,Sr,Ca)CO₃), is a critical process in the production of oxide cathodes for electro-vacuum devices. rtj-mirea.ru The study of its kinetics and reaction mechanisms provides insight into the material's stability and transformation under heat.

The thermal decomposition mechanism of the triple carbonate (Ba,Sr,Ca)CO₃ can proceed via a single step, directly yielding the corresponding metal oxides and carbon dioxide, particularly when the decomposition itself is the rate-limiting step. dntb.gov.ua However, under conditions of high local CO₂ pressure, the process can appear to occur in two steps due to a subsequent recombination reaction between the liberated CO₂ and the newly formed oxides. dntb.gov.ua The initial product of this decomposition is an X-ray amorphous oxide, which crystallizes upon further heat treatment. dntb.gov.ua

The thermal stability of individual alkaline earth carbonates increases with the increasing atomic number of the metal. Therefore, barium carbonate is more thermally stable than strontium carbonate. researchgate.net Pure barium carbonate undergoes polymorphic transitions from an orthorhombic to a hexagonal form around 805-811°C and then to a cubic form at approximately 976-983°C before decomposition begins at higher temperatures. researchgate.netcdnsciencepub.com The decomposition of pure strontium carbonate starts below its crystalline transition temperature of about 930°C. researchgate.net The kinetics of thermal decomposition for most carbonates are not first-order, meaning the decomposition temperature can be influenced by factors such as sample weight and heating rate. stet-review.org

Kinetic studies on individual carbonates provide valuable data. For the decomposition of barium carbonate (BaCO₃(s) → BaO(s) + CO₂(g)), the apparent activation enthalpy has been reported as 225.9 kJ/mol, with an apparent activation entropy of 53.5 J/mol·K. chemicalbook.com Another study determined the activation energy for BaCO₃ decomposition to be 305 (± 14) kJ/mol. chemicalbook.com For strontium carbonate, activation energies ranging from 210-255 kJ/mol have been reported. researchgate.net The decomposition of strontium carbonate involves a phase transformation from the orthorhombic α-SrCO₃ to the hexagonal β-SrCO₃, which can lower the activation energy. researchgate.net

CompoundParameterValueConditions / NotesReference
BaCO₃Activation Enthalpy225.9 kJ/molVacuum decomposition chemicalbook.com
BaCO₃Activation Entropy53.5 J/mol·KVacuum decomposition chemicalbook.com
BaCO₃Activation Energy305 (± 14) kJ/molThermogravimetric analysis chemicalbook.com
SrCO₃Activation Energy210-255 kJ/molVarious studies researchgate.net
α-SrCO₃ (orthorhombic)Activation Energy227 kJ/molTransforms to β-phase during calcination researchgate.net
β-SrCO₃ (hexagonal)Activation Energy255 kJ/mol- researchgate.net

This interactive table presents key kinetic parameters for the thermal decomposition of barium carbonate and strontium carbonate based on scientific studies.

Technological and Industrial Applications of Barium Strontium Carbonate Materials

Precursors in the Synthesis of Advanced Electronic and Dielectric Ceramics (e.g., Barium Strontium Titanate for tunable microwave devices)

Barium strontium carbonate is a key precursor in the solid-state synthesis of Barium Strontium Titanate (BST), a ferroelectric ceramic with significant applications in tunable microwave devices. iosrjournals.orgncsu.edu The synthesis of BST typically involves the high-temperature calcination of a mixture of barium strontium carbonate and titanium dioxide. iosrjournals.org The ratio of barium to strontium in the carbonate precursor is a critical parameter that allows for the precise tuning of the dielectric properties of the final BST ceramic. researchgate.net

The general chemical reaction for the synthesis of Barium Strontium Titanate from barium strontium carbonate is:

(Ba,Sr)CO₃ + TiO₂ → (Ba,Sr)TiO₃ + CO₂

This process is favored for its simplicity and cost-effectiveness in producing large quantities of BST powder. iosrjournals.org The resulting BST ceramics exhibit a high dielectric constant, low loss tangent, and a high tunability, which are essential properties for applications in tunable microwave devices such as phase shifters, varactors, and tunable filters. ncsu.educore.ac.uknist.gov These devices are integral to modern wireless communication systems, enabling dynamic control over frequency and phase. core.ac.uk

Property of Barium Strontium Titanate (BST)Significance for Tunable Microwave Devices
High Dielectric ConstantAllows for the miniaturization of microwave components.
High TunabilityEnables the adjustment of the resonant frequency of devices with an applied DC electric field. ncsu.edu
Low Dielectric LossMinimizes signal loss and improves the overall efficiency of the device. nist.gov

This table summarizes the key properties of Barium Strontium Titanate (BST) that make it a suitable material for tunable microwave devices.

Role in Ferrite (B1171679) Magnet Manufacturing

Barium strontium carbonate plays a pivotal role in the production of hard ferrite magnets, also known as ceramic magnets. cndailymag.come-magnetsuk.com These magnets are primarily composed of iron oxide and either barium carbonate, strontium carbonate, or a mixture of both. gme-magnet.com The manufacturing process involves calcining a mixture of iron oxide (Fe₂O₃) and barium strontium carbonate at high temperatures (typically between 1000 to 1350 degrees Celsius) to form the metallic oxide. e-magnetsuk.com

The choice between barium ferrite (BaFe₁₂O₁₉) and strontium ferrite (SrFe₁₂O₁₉) depends on the desired magnetic properties and cost considerations. cndailymag.com Strontium ferrites generally exhibit a higher coercivity and maximum energy product, making them magnetically stronger and more resistant to demagnetization. cndailymag.com Barium ferrites, on the other hand, are typically less expensive. cndailymag.com By using a mixed barium strontium carbonate, manufacturers can tailor the magnetic properties and cost of the final ferrite magnet.

These ferrite magnets are widely used in a variety of applications, including electric motors, loudspeakers, and magnetic separators, due to their good magnetic properties, high corrosion resistance, and relatively low cost. cndailymag.comgme-magnet.com

Application in Specialty Glass Production and Display Technologies

Barium strontium carbonate is an important raw material in the manufacturing of specialty glasses and for display technologies. kandelium.combasstechintl.com In glass formulations, the addition of barium and strontium oxides, derived from the carbonate, modifies the physical and optical properties of the glass. Specifically, they increase the refractive index and density of the glass, which is beneficial for applications in optics and imaging. basstechintl.com

In the context of display technologies, strontium compounds are essential for the production of glass substrates used in various types of displays. kandelium.com The presence of barium and strontium in the glass composition can also improve its thermal stability and chemical durability.

ApplicationRole of Barium Strontium Carbonate
Specialty Glass (e.g., lenses, optics)Increases refractive index and density. basstechintl.com
Display Technologies (e.g., glass substrates)Essential raw material for glass production. kandelium.com

This table outlines the applications of barium strontium carbonate in specialty glass and display technologies.

Utilization in Ceramic Glazes and Enamels

In the ceramics industry, barium strontium carbonate is utilized as a fluxing agent in the formulation of glazes and enamels. kandelium.comglazy.org A flux is a material that lowers the melting point of the glaze, allowing it to fuse to the ceramic body at a lower temperature. youtube.com This not only saves energy during the firing process but also contributes to a smoother and more even glaze finish. youtube.com

Strontium carbonate, in particular, has gained importance in the glaze and frits industry for its ability to impart special properties to ceramic applications. kandelium.com It can act as a substitute for barium carbonate, often in a 0.75:1 weight ratio, to achieve similar effects. glazy.orgtheceramicshop.com The use of strontium can produce satin matte surfaces and can influence the development of certain colors in the glaze. glazy.org For instance, in combination with copper, it can produce robin's-egg blue colors. glazy.org

Function as Mineralizers and Additives in Cement Chemistry and Production

Barium and strontium carbonates can act as mineralizers in the production of Portland cement clinker. researchgate.netresearchgate.net Mineralizers are additives that facilitate the formation of the desired clinker phases at lower temperatures, thereby saving energy and potentially improving the performance of the cement. The addition of strontium and barium can influence the reactivity of the belite phase, a key component of Portland cement. researchgate.net

Research has shown that the introduction of special components like strontium and barium into the cement clinker during the high-temperature reaction process can lower the temperature of the liquid phase formation and increase its volume. google.com This can accelerate the solid-phase reactions of the raw materials and shorten the firing time. google.com Furthermore, the incorporation of these elements can deform the mineral lattice of the clinker, which can enhance the hydration activity and strength of the resulting cement. google.com

Efficacy in Water Treatment Processes for Sulfate (B86663) Removal

Barium carbonate, and by extension barium strontium carbonate, is effective in removing sulfates from industrial wastewater, particularly from mining effluents. imwa.infowateronline.com The process relies on the precipitation of the highly insoluble barium sulfate (BaSO₄). imwa.info When barium carbonate is added to water containing sulfate ions, it reacts to form barium sulfate, which can then be removed through filtration or sedimentation. imwa.info

(Ba,Sr)CO₃ + SO₄²⁻ → (Ba,Sr)SO₄ + CO₃²⁻

This method is particularly effective as a polishing step to reduce sulfate concentrations to very low levels. wateronline.com The efficiency of sulfate removal can be influenced by factors such as the concentration of barium carbonate and the cations associated with the sulfate. imwa.info For instance, the presence of calcium is beneficial as it helps to precipitate the carbonate ions that are released during the reaction. imwa.info

Development as Cathode Materials for Electron Emission Devices

Carbonates of barium, strontium, and sometimes calcium are fundamental materials for creating the electron-emissive coatings on cathodes in various electron emission devices, including cathode ray tubes (CRTs), vacuum fluorescent displays (VFDs), and microwave devices. cathode.comgoogle.comrtj-mirea.ru A mixture of these carbonates is applied to the cathode surface and, upon heating in a vacuum, decomposes into the corresponding oxides (e.g., (Ba,Sr)O). cathode.comgoogle.com

This oxide coating, when heated to high temperatures, becomes a highly efficient source of electrons. cathode.com The combination of barium and strontium oxides is particularly effective because it provides a low work function, meaning that electrons can be emitted with less energy input. dtic.mil The specific ratio of barium to strontium can be adjusted to optimize the emission characteristics and operational lifetime of the cathode. rtj-mirea.ru These materials are crucial for the operation of a wide range of electronic devices that rely on the generation of a controlled electron beam. cathode.com

Application as Fluxes and Refining Agents in Metallurgical Processes (e.g., welding and surfacing)

Barium strontium carbonate serves as a critical component in fluxes used for submerged-arc welding and surfacing. researchgate.net In these applications, it functions as both a refining and gas-shielding agent. researchgate.netresearchgate.net The thermal decomposition of the carbonate at high welding temperatures releases carbon dioxide, which creates a protective atmosphere around the weld pool. This shielding effect prevents the molten metal from oxidizing, thereby improving the quality and integrity of the welded joint. researchgate.net

As a refining agent, the addition of barium-strontium carbonatite to welding fluxes has been shown to reduce the contamination of the weld seam with non-metallic inclusions such as non-deforming silicates and spot oxides. researchgate.netresearchgate.net The dissociation of the carbonates increases the basicity of the slag, which in turn enhances its capacity to remove sulfur from the weld metal, a process known as desulfurization. researchgate.netresearchgate.net

Research has demonstrated that introducing a flux additive containing barium-strontium carbonatite can modify the microstructure of the resulting weld. For instance, additions of up to 5% to a flux based on silicomanganese (B576708) slag can lead to the formation of a ferritic-pearlitic structure in the weld metal. researchgate.net This modification of the microstructure can influence the mechanical properties of the joint, with studies noting an increase in impact toughness and yield strength. researchgate.net The presence of barium and strontium in the steel, resulting from their reaction with the metallic melt, has been confirmed through analysis and is believed to contribute to these structural changes. researchgate.net

The composition of these flux additives is a subject of ongoing research. One proposed technology involves manufacturing an additive containing 70% barium-strontium carbonatite and 30% liquid glass. researchgate.net Various compositions of welding fluxes based on silicomanganese slag have been tested with this additive introduced in amounts of 1%, 3%, and 5%. researchgate.net The table below summarizes the typical composition of a barium-strontium modifier used in such applications.

ComponentWeight Percentage (%)
BaO13.0 – 19.0
SrO3.5 – 7.5
CaO17.5 – 25.5
SiO₂19.8 – 29.8
MgO0.7 – 1.1
K₂O2.5 – 3.5
Na₂O1.0 – 2.0
Fe₂O₃1.5 – 6.5
MnO0 – 0.4
Al₂O₃1.9 – 3.9
TiO₂0.7 – 1.1
CO₂16.0 – 20.0
This table presents the chemical composition of a barium-strontium modifier (BSC) used in the preparation of welding fluxes. mdpi.com

Integration into Thermochemical Energy Storage Systems as Sorbents

Mixed alkaline earth carbonates, including barium strontium carbonate, are investigated for their potential in high-temperature thermochemical energy storage (TCES) systems. researchgate.netmdpi.com These systems offer a promising alternative to conventional sensible and latent heat storage, particularly for applications such as concentrating solar power (CSP) plants, due to their high energy density and ability to operate at elevated temperatures. researchgate.netmdpi.com

The core principle of TCES using carbonates is the reversible chemical reaction of calcination and carbonation. Energy is stored during the endothermic calcination step, where the carbonate decomposes into its respective metal oxide and carbon dioxide (CO₂). This can be represented by the general reaction:

MCO₃ + Heat ⇌ MO + CO₂

where 'M' can be an alkaline earth metal such as barium or strontium. When energy is needed, the reverse exothermic reaction (carbonation) is initiated, releasing the stored heat at a high temperature. mdpi.com

Alkaline earth metal carbonate systems are considered attractive for TCES due to several factors:

Abundance and Low Cost: The raw materials are widely available. researchgate.net

High Energy Density: Systems based on carbonates like strontium carbonate and barium carbonate have high theoretical energy storage densities. researchgate.netmdpi.com

High Operating Temperatures: These materials can operate at temperatures above 800°C, which allows for integration with high-efficiency power cycles. researchgate.netmdpi.com

Non-Toxicity: The compounds are generally non-toxic and non-corrosive. researchgate.net

In this context, barium strontium carbonate acts as a sorbent for CO₂. During the energy release phase, the mixed oxides (BaO and SrO) capture CO₂ to reform the carbonate, releasing thermal energy. The efficiency and stability of this process over multiple cycles are critical for practical applications. Research into novel CaO-based sorbents has included doping with strontium oxide (SrO) and barium oxide (BaO) to improve performance. researchgate.net For instance, a barium-doped sorbent demonstrated a carbonation conversion capacity of over 60% after 40 calcination and carbonation cycles. researchgate.net While strontium carbonate on its own can suffer from rapid loss of cyclic capacity due to sintering, the use of mixed carbonates or doping with other materials is an active area of research to enhance long-term stability. researchgate.netrepec.org

The table below compares the energy storage characteristics of individual alkaline earth carbonates relevant to the mixed salt.

Carbonate SystemTypical Operating TemperatureTheoretical Energy Density (per m³)
CaCO₃/CaO~900°C~3-4 GJ/m³
SrCO₃/SrO~1200°C~3-4 GJ/m³
BaCO₃/BaO>1200°CHigh
This table provides an overview of the operating temperatures and energy densities for individual alkaline earth carbonate systems, which are foundational to understanding the potential of mixed barium strontium carbonate systems. mdpi.comrsc.org

The development of these materials for thermochemical energy storage is aimed at creating more efficient and cost-effective solutions for large-scale energy storage, which is crucial for the broader adoption of renewable energy sources.

Theoretical and Computational Investigations of Ba,sr Co3

First-Principles Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability Prediction

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the stability of (Ba,Sr)CO₃. These calculations solve the quantum mechanical equations governing the electrons in the material to determine its ground-state properties without relying on empirical parameters.

DFT studies on the constituent carbonates, barium carbonate (BaCO₃) and strontium carbonate (SrCO₃), which share the aragonite crystal structure, provide foundational knowledge for the solid solution. nih.govresearchgate.net Calculations using the hybrid functional B3LYP have been employed to determine the wavenumbers and intensities of normal oscillations, which are then compared with experimental infrared and Raman spectra. nih.govresearchgate.net For orthorhombic carbonates like SrCO₃ and BaCO₃, a linear dependence is established between the wavenumbers of specific vibrational modes and the radius of the metal cation (Rₘ). nih.govresearchgate.net This predictive relationship can be extended to study solid carbonate solutions like (Ba,Sr)CO₃. nih.gov

The stability of different crystal surfaces and morphologies can also be analyzed using DFT. wsu.edu By calculating surface energies, the equilibrium shape of the crystals can be predicted using Wulff constructions. wsu.edu The electronic band structure of these materials has been a subject of theoretical investigation, revealing that the electronic properties are dominated by the admixture of d-components near the Fermi level. aps.org For the broader class of alkaline earth carbonates, the unit cell volume shows a linear dependence on the cation radii, a trend that is well-captured by DFT calculations and highlights the significant impact of cation substitution on the crystal structure. mdpi.com

Table 1: Calculated Properties of Aragonite-Structure Carbonates from DFT

PropertyCaCO₃SrCO₃BaCO₃PbCO₃
Calculated Wavenumbers (cm⁻¹) - Selected Raman Modes
ν₁ (A₉)1087107010601067
ν₃ (B₂₉)1572151514591486
ν₄ (B₁₉)705704693680
Calculated Wavenumbers (cm⁻¹) - Selected IR Modes
ν₂ (B₁ᵤ)854843858839
ν₃ (B₃ᵤ)1485144514351394
ν₄ (B₂ᵤ)712701692678

Molecular Dynamics Simulations for Crystal Growth Dynamics, Diffusion, and Structural Disorder

Molecular Dynamics (MD) simulations offer a window into the dynamic processes of crystal growth, ionic diffusion, and structural disorder in (Ba,Sr)CO₃. By simulating the movement of individual atoms and ions over time based on classical mechanics, MD can model complex phenomena that are difficult to observe experimentally.

MD simulations have been used to investigate the initial stages of carbonate crystal growth, revealing how different cations influence the process. acs.org These simulations show that the growth of impurity carbonates at the step edges of a calcite crystal is an energetically favorable process that can compete with the growth of pure calcite. acs.org Such computational modeling can provide crucial atomistic insights into how organic additives or impurities interact with specific crystal faces, thereby controlling the shape and layering of the resulting structures. nih.govacs.org For example, simulations can elucidate how small molecules can induce multi-layered growth in both barium and strontium carbonates. nih.govnih.gov

In the context of (Ba,Sr)CO₃ melts, MD simulations using empirically-derived potential models can predict thermodynamic properties like molar volume and compressibility across a range of temperatures and pressures. researchgate.net These simulations reveal that at atmospheric pressure, the mixing of different alkaline-earth carbonates is not ideal due to preferential metal-cation ordering. researchgate.net As pressure increases, the mixing behavior approaches ideality. researchgate.net The insights from MD are valuable for understanding the behavior of these materials in geological and industrial processes. researchgate.netaps.orgresearchgate.net

Thermodynamic Modeling of Phase Equilibria, Solubility Products, and Speciation in Complex Solutions

Thermodynamic modeling is essential for predicting the phase behavior, solubility, and chemical speciation of (Ba,Sr)CO₃ in various environments, particularly in complex aqueous and geological systems. This approach uses fundamental thermodynamic principles to construct phase diagrams and predict chemical equilibria.

Integrated research programs combine high-temperature experiments with thermodynamic modeling using software packages like FactSage to develop predictive tools for industrial processes. e3s-conferences.org These models are built upon databases of thermodynamic properties for various phases and are optimized using experimental data on phase equilibria in multi-component systems. e3s-conferences.org For the CaCO₃–SrCO₃–BaCO₃ system, MD simulations have been used to derive thermodynamic properties of the liquid phase, which are crucial inputs for broader thermodynamic models. researchgate.net

The solubility of minerals is a key parameter in many applications. Thermodynamic models can be developed to predict the solubility of compounds under various conditions, such as in supercritical fluids. nih.gov These models are based on criteria for solid-liquid phase equilibrium and can be used to correlate experimental solubility data. nih.gov Understanding the phase equilibria is also critical for material stability; for instance, both BaCO₃ and SrCO₃ undergo reversible polymorphic transitions at high temperatures. researchgate.net Thermodynamic modeling helps to predict the conditions under which these phase transitions occur in the (Ba,Sr)CO₃ solid solution.

Computational Prediction of Novel (Ba,Sr)CO₃ Polymorphs and Metastable Phases

Computational methods, particularly crystal structure prediction (CSP), are increasingly used to explore the potential for polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov These techniques search for the most stable crystal packing arrangements based on the molecule's geometry and intermolecular forces, aiming to identify all possible polymorphs. nih.govresearchgate.net

For inorganic systems like (Ba,Sr)CO₃, polymorphism is a known phenomenon. wsu.eduresearchgate.net BaCO₃ exhibits transitions from an orthorhombic to a hexagonal form above 800 °C, and a further transition to a face-centered cubic form near 976 °C. researchgate.net SrCO₃ also has a well-known orthorhombic-to-hexagonal transition. researchgate.net Computational studies can rationalize these transitions and predict the conditions under which they occur. DFT calculations are employed to analyze the stability of various polymorphs by comparing their energies. wsu.edu

CSP methodologies can assess the likelihood of discovering new, more stable forms of a material by mapping its crystal energy landscape. nih.gov While this approach is more established for organic molecules, its principles are applicable to inorganic compounds. nih.gov By calculating the lattice energies of hypothetical crystal structures, researchers can identify potential metastable phases that might be accessible through specific synthesis routes. nih.gov For instance, the incorporation of large, incompatible ions like barium and strontium into a calcite lattice can induce order-disorder phase transitions, potentially stabilizing a structure that is not observed in the pure compounds. mdpi.com The computational prediction of such novel phases is a frontier in materials science, offering the potential to discover materials with new functionalities. nih.govnih.gov

Future Research Trajectories and Emerging Opportunities in Ba,sr Co3 Science

Development of Advanced Synthesis Routes for Nanostructured and Hierarchical Architectures

The morphology and crystal structure of (Ba,Sr)CO3 particles are critical determinants of their performance in various applications. Future research is increasingly directed towards moving beyond conventional synthesis methods to create complex, precisely controlled structures at the nano- and micro-scale.

One promising avenue is the use of organic additives to guide crystal growth. Studies have shown that small organic molecules, such as the dye Acid Orange 7, can induce the formation of multi-layered, nacre-like structures in both barium and strontium carbonates. researchgate.neteventact.comresearchgate.netacs.org These additives function by selectively blocking specific crystal faces, thereby controlling the growth kinetics and directing the assembly of intricate architectures. eventact.com Similarly, additives like hexamethylenetetramine have been used to transform the morphology of SrCO3 from branch-like to flower-like and BaCO3 from fiber-like to rod-like structures by varying the additive-to-metal ion molar ratio. acs.org This biomimetic approach, inspired by natural biomineralization, offers a powerful tool for fabricating advanced materials with hierarchical organization under ambient conditions. researchgate.net

Other advanced synthesis techniques being explored include:

Solvothermal Methods: These methods involve chemical reactions in organic solvents at elevated temperatures and pressures. A solvothermal route using ethanol (B145695) has been shown to produce single-phase SrCO3 with a visible light response, a property not observed in commercially available strontium carbonate. mdpi.com

Mechanochemical Synthesis: This solid-state reaction method uses mechanical energy, often through ball milling, to induce chemical transformations. It has been successfully employed to synthesize nanocrystalline Barium Strontium Titanate (BST) from precursors including (Ba,Sr)CO3. psi.ch This technique is noted for being a simple, low-cost, and environmentally friendly process. psi.ch

The table below summarizes some advanced synthesis routes and their impact on the resulting material architecture.

Synthesis MethodAdditive/SolventKey Finding/Resulting ArchitectureReference(s)
Biomimetic MineralizationAcid Orange 7 (organic dye)Induces multi-layered, quasi-two-dimensional sheets reminiscent of nacre. researchgate.net, eventact.com, researchgate.net
Solution PrecipitationHexamethylenetetramine (HMT)Creates diverse morphologies including flower-like, capsicum-like, and rod-like structures by varying HMT concentration. acs.org
Solvothermal SynthesisEthanolProduces single-phase SrCO3 with a tailored bandgap, making it responsive to visible light. mdpi.com
Mechanochemical MethodN/A (Solid State)Enables the formation of nanocrystalline Barium Strontium Titanate (BST) powder from (Ba,Sr)CO3 precursors. psi.ch

Future work in this area will likely focus on combining these methods and exploring a wider range of organic and inorganic templates to achieve unprecedented control over the material's architecture, leading to enhanced properties for specific applications.

In-situ Characterization Techniques for Real-time Monitoring of Formation and Transformation Processes

A fundamental understanding of the nucleation and growth mechanisms of (Ba,Sr)CO3 is essential for designing rational synthesis strategies. Traditional characterization techniques analyze the material ex-situ (after the reaction is complete), providing only snapshots of the final product. The future of materials synthesis lies in in-situ characterization, which allows researchers to observe formation and transformation processes in real-time and under reaction conditions.

Many carbonate systems, including (Ba,Sr)CO3, are believed to form via non-classical crystallization pathways involving a transient amorphous precursor phase. nih.govacs.org Amorphous Calcium Carbonate (ACC) has been identified as a key intermediate that subsequently transforms into crystalline polymorphs like calcite or aragonite. psi.chnih.gov Real-time monitoring is crucial to capture the fleeting existence of these amorphous phases and understand their transformation kinetics.

Emerging in-situ techniques that hold immense promise for studying (Ba,Sr)CO3 formation include:

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique involves flash-freezing the reaction solution at specific time points, preserving the transient structures for high-resolution imaging. researchgate.netnih.gov It has been used to capture the solid-state transformation of amorphous calcium carbonate to aragonite, providing direct evidence of an amorphous precursor. researchgate.netnih.gov

In-situ Liquid-Cell Transmission Electron Microscopy (LC-TEM): LC-TEM allows for the direct observation of crystallization dynamics within a sealed liquid cell inside the microscope. pnas.orgacs.org This method can reveal the entire process from nucleation and growth to phase transformation at the nanoscale. acs.org

Synchrotron-based X-ray Techniques: Techniques like in-situ Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) and X-ray Absorption Spectroscopy (XAS) can provide time-resolved structural and chemical information during precipitation. acs.orgpsi.chacs.org XAS, when combined with microfluidic devices, can monitor the conversion of ionic species into amorphous intermediates with millisecond time resolution. acs.orgpsi.ch

Electrical Resistance Tomography (ERT): ERT is a non-invasive technique that can monitor the change in conductivity of a solution during precipitation, providing insights into the kinetics of the crystallization process in real-time. chalmers.se

Applying these advanced characterization tools to the (Ba,Sr)CO3 system will provide unprecedented insights into its formation pathways, enabling precise control over polymorphism, crystal size, and morphology.

Exploration of Novel Functional Materials Incorporating (Ba,Sr)CO3 as a Key Component

(Ba,Sr)CO3 is not only a functional material in its own right but also a critical precursor for a variety of advanced materials. Research into new applications continues to expand its utility.

A primary area of interest is in advanced electronics. Barium strontium carbonate is a key raw material for producing Barium Strontium Titanate (Ba,Sr)TiO3 or BST) , a perovskite ceramic with a high dielectric constant. psi.ch BST is used in applications such as dynamic random-access memories (DRAMs), tunable microwave filters, and capacitors. researchgate.net Future research aims to synthesize nanostructured BST powders from (Ba,Sr)CO3 via low-temperature methods like mechanochemical synthesis to achieve better homogeneity and smaller particle sizes, which are crucial for device miniaturization. psi.ch

Another significant application is in electron emission cathodes . Coatings of barium, strontium, and sometimes calcium carbonates are applied to cathode structures in devices like cathode-ray tubes, power tubes, and klystrons. acs.org Upon heating in a vacuum, these carbonates decompose to form a mixture of semiconductor oxides that are highly efficient at emitting electrons. acs.org Future developments may focus on creating more robust and higher-density carbonate coatings to enhance cathode longevity and performance.

Emerging opportunities are also being explored in the biomedical field . While barium sulfate (B86663) is well-known as a contrast agent, recent studies have investigated the controllable synthesis of barium carbonate nano- and microparticles for dual-modality SPECT and CT imaging. acs.org The incorporation of strontium is also of interest, as strontium ions are known to have beneficial effects on bone health. frenchcreeksoftware.com This opens the possibility of developing (Ba,Sr)CO3-based theranostic agents, although significant research is needed to establish their biocompatibility and efficacy.

Functional MaterialPrecursor(s)Key Application(s)Future Research Focus
Barium Strontium Titanate (BST)(Ba,Sr)CO3, TiO2High-density capacitors, DRAMs, microwave devicesLow-temperature synthesis of nanostructured powders for improved homogeneity and device performance.
Oxide Cathode Coatings(Ba,Sr)CO3, CaCO3Electron emitters in vacuum tubes (CRTs, power tubes)Development of higher-density, more stable coatings for enhanced emission and longer cathode life.
Biomedical Imaging AgentsBaCO3 (extendable to (Ba,Sr)CO3)Dual-modality CT and SPECT imagingSynthesis of biocompatible nanoparticles and exploring the therapeutic potential of strontium incorporation.

Interdisciplinary Research at the Confluence of Materials Science, Geochemistry, and Environmental Engineering

The study of (Ba,Sr)CO3 naturally sits (B43327) at the intersection of several scientific disciplines, and future breakthroughs will likely arise from collaborative, interdisciplinary research.

Materials Science and Geochemistry: The synthesis of complex, hierarchical (Ba,Sr)CO3 structures is a form of biomimetic materials science that draws direct inspiration from natural biomineralization processes studied in geochemistry. researchgate.net Understanding how organisms control crystal growth to form shells and skeletons can provide blueprints for creating synthetic materials with superior properties. acs.org Conversely, studying synthetic carbonate precipitation can offer insights into the formation of geological deposits of minerals like witherite (BaCO3) and strontianite (SrCO3). frenchcreeksoftware.com

Environmental Engineering: Barium and strontium carbonates have established roles in environmental remediation. Barium carbonate is used to remove sulfates from industrial process water and in the production of drinking water by converting soluble sulfates into highly insoluble barium sulfate. pnas.orgacs.org Future research could focus on developing nanostructured (Ba,Sr)CO3 with higher surface areas for more efficient and rapid removal of pollutants.

Circular Economy and Construction: An innovative application bridging environmental engineering and materials science is the use of industrial waste containing barium and strontium to produce valuable materials. For instance, strontium slag and barium slag, byproducts of carbonate production, have been successfully used as a composite mineralizer in the calcination of cement clinker. acs.org This not only provides a productive use for industrial waste but also improves cement strength, increases kiln output, and reduces energy consumption, contributing to a more sustainable construction industry. acs.org

Sustainable Production Methods and Resource Efficiency in (Ba,Sr)CO3 Manufacturing

As with all industrial chemicals, there is a growing imperative to develop more sustainable and resource-efficient manufacturing processes for barium and strontium carbonates. Future research in this domain is focused on reducing the carbon footprint and improving the circularity of the production lifecycle.

A key area of investigation is the replacement of fossil fuels, such as coal, which are traditionally used as reducing agents in the conversion of sulfate ores (celestite, SrSO4, and barite, BaSO4) to sulfides, a key step in carbonate production. Recent studies have demonstrated the viability of using biofuels, such as bioethanol and biomethane derived from agro-industrial waste, as sustainable reductants. nih.gov This approach offers a pathway to carbon-neutral production. The use of green hydrogen is another promising, cleaner alternative being considered for the future. nih.gov

Resource efficiency is also being addressed through the principles of the circular economy. As mentioned previously, the utilization of waste streams from (Ba,Sr)CO3 production, such as the barium and strontium slags used in cement manufacturing, is a prime example of industrial symbiosis. acs.org This approach transforms a costly disposal problem into a valuable resource, reducing landfill waste and the consumption of virgin raw materials.

Future research will continue to explore:

Developing more efficient catalysts for low-temperature reduction of sulfate ores.

Optimizing processes to minimize energy consumption and greenhouse gas emissions.

Identifying new applications for co-products and waste streams generated during manufacturing to close the material loop.

Q & A

Q. What experimental methods are recommended for synthesizing carbonic acid, barium strontium salt (e.g., SrCO₃-BaCO₃ composites) with high purity?

  • Methodological Answer : Precipitation is the most common method. Use equimolar solutions of barium chloride (BaCl₂) and strontium nitrate (Sr(NO₃)₂), and titrate with sodium carbonate (Na₂CO₃) under controlled pH (8–10). Filter and wash the precipitate with deionized water to remove chloride/nitrate residues. Dry at 120°C for 24 hours. Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .
  • Key Data :
ParameterOptimal Condition
Reactant ratio1:1 (Ba:Sr)
pH range8–10
Drying temperature120°C

Q. How can researchers distinguish between barium carbonate (BaCO₃) and strontium carbonate (SrCO₃) in mixed salts using analytical techniques?

  • Methodological Answer : Thermogravimetric analysis (TGA) is effective due to differing decomposition temperatures:
  • BaCO₃ decomposes at ~1400°C.
  • SrCO₃ decomposes at ~1200°C.
    Complement with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For quantitative ratios, use X-ray fluorescence (XRF) or ICP-MS .

Advanced Research Questions

Q. How do solubility discrepancies between BaCO₃ and SrCO₃ in acidic media affect experimental design for synthesizing mixed salts?

  • Methodological Answer : SrCO₃ dissolves readily in dilute HCl due to higher solubility in acidic conditions, while BaCO₃ requires concentrated acid. To avoid selective dissolution during synthesis:
  • Use buffered solutions (e.g., ammonium acetate) to maintain neutral pH during co-precipitation.
  • Monitor ion concentrations via conductivity measurements to ensure stoichiometric incorporation .
  • Contradiction Note : states SrCO₃ dissolves in acids, but highlights challenges in selective dissolution, requiring pH control .

Q. What advanced techniques resolve structural ambiguities in barium-strontium carbonate solid solutions?

  • Methodological Answer : Pair synchrotron XRD with Rietveld refinement to analyze lattice parameters and occupancy ratios. For surface characterization, employ X-ray photoelectron spectroscopy (XPS) to confirm Sr/Ba surface segregation. Computational modeling (DFT) can predict stability trends in mixed carbonate phases .
  • Key Finding :
    Strontium tends to occupy lattice sites preferentially in certain synthetic conditions, altering crystallographic symmetry .

Q. How can researchers address contradictions in reported thermodynamic stability data for BaCO₃-SrCO₃ systems?

  • Methodological Answer : Re-evaluate calorimetry data using high-purity samples. Cross-validate with in situ Raman spectroscopy under controlled CO₂ partial pressures. Discrepancies often arise from impurities (e.g., Ca²⁺ contamination) or non-equilibrium synthesis conditions .
  • Data Table :
PropertyBaCO₃SrCO₃
ΔG°f (kJ/mol)-1133-1089
Solubility (g/100g)0.002 (25°C)0.01 (25°C)

Methodological Best Practices

  • Synthesis : Always include a control experiment with pure BaCO₃/SrCO₃ to benchmark characterization data .
  • Data Reporting : Follow IUPAC guidelines for reporting uncertainties in elemental analysis (e.g., ±0.5% for ICP-MS) .
  • Ethical Note : Disclose all synthesis parameters (e.g., drying time, pH) to ensure reproducibility, as minor variations can alter phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.